5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline
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Overview
Description
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is a fused tetracyclic compound that combines benzimidazole and isoquinoline moietiesIt is known for its pharmacological activities, including cytotoxicity against cancer cell lines and modulation of potassium ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline involves a ruthenium-catalyzed [4+2] annulation reaction. This method uses 2-aryl benzimidazole and styrene as starting materials. The reaction proceeds through ortho C-H activation of 2-aryl benzimidazole followed by C-N reductive elimination, resulting in the formation of the desired compound .
Another method involves the oxidative cyclization of ortho-phenylenediamine with 2-styryl benzaldehyde in o-nitrobenzene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of metal catalysts and high-yielding reactions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, although specific conditions for such reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly involving the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Di-tert-butyl peroxide (DTBP) is commonly used as an oxidant and methyl radical source.
Substitution: Various metal catalysts and reagents, such as ruthenium and palladium, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include methyl-functionalized derivatives and other substituted benzimidazoisoquinolines .
Scientific Research Applications
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways:
Potassium Ion Channels: The compound modulates potassium ion channels, which are crucial for maintaining cellular homeostasis and function.
Peripheral Benzodiazepine Receptor: It exhibits high affinity for this receptor, influencing various physiological processes.
Cytotoxic Activity: The compound induces cytotoxic effects in cancer cells by interfering with cellular pathways and promoting apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]isoquinoline: Shares structural similarities but differs in biological activity and applications.
Isoquinoline-Fused Benzimidazoles: These compounds have similar core structures but exhibit different pharmacological properties.
Uniqueness
5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is unique due to its specific combination of benzimidazole and isoquinoline moieties, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
5,6-dihydrobenzimidazolo[2,1-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPYIROAMHNJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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